[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate
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Overview
Description
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methoxyphenyl group, and a chlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxyphenylamine with 2-chlorobenzoic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amination and esterification, to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzoates and phenyl derivatives.
Scientific Research Applications
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Manganese (II) iodide: Although an inorganic compound, it shares some reactivity patterns with [(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-9-5-2-6-11(14)10-15(18)19-22-16(20)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGNALDQRFILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CC=C2Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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